N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-11-21-19(29-24-11)12-5-4-8-25-16(22-23-17(12)25)9-20-18(26)15-10-27-13-6-2-3-7-14(13)28-15/h2-8,15H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWITSWFMCNCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the1,3,4-oxadiazole nucleus, which is present in the given compound, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity.
Mode of Action
It is known that1,3,4-oxadiazoles have become important synthons in the development of new drugs. They interact with their targets in a way that leads to their reported biological activities.
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O4 |
| Molecular Weight | 392.375 g/mol |
| CAS Number | 1775458-79-1 |
The structure features a complex arrangement including an oxadiazole moiety and a triazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole and triazole scaffolds exhibit potent anticancer properties. The mechanism involves the inhibition of key enzymes associated with cancer cell proliferation:
- Target Enzymes : Thymidylate synthase, histone deacetylases (HDAC), and topoisomerases.
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
A review highlighted that several derivatives of 1,3,4-oxadiazoles demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.25 µM against HepG2 liver cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi by:
- Disrupting cell wall synthesis.
- Inhibiting nucleic acid synthesis.
Research on similar compounds has indicated effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values ranging from 1.35 to 2.18 µM .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity is crucial for preventing cellular damage associated with various diseases.
Case Studies and Research Findings
-
Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition in MCF7 (breast cancer) and HEPG2 (liver cancer) cells.
Cell Line IC50 (µM) MCF7 0.49 HEPG2 0.25 - Mechanism Exploration : Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes involved in cancer progression. This binding affinity suggests potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Properties : Initial studies suggest that compounds containing oxadiazole and triazole moieties exhibit antimicrobial activity. The presence of these functional groups may enhance the compound's ability to inhibit bacterial growth or fungal infections.
Anticancer Potential : Research indicates that similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation. The unique structural features of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may contribute to its efficacy against various cancer cell lines.
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could be particularly relevant in the development of drugs aimed at metabolic disorders or conditions such as diabetes.
Applications in Drug Development
The structural characteristics of this compound make it a candidate for further development in pharmaceutical applications:
- Lead Compound Identification : Its unique combination of oxadiazole and triazole rings can serve as a lead compound for synthesizing new derivatives with enhanced biological activity.
- Targeted Drug Delivery Systems : The compound's ability to interact with biological macromolecules opens avenues for targeted drug delivery systems that can improve therapeutic outcomes while minimizing side effects.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
| Study B | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Core Structural Features and Substituents
Key Observations :
Core Heterocycle :
- Compound A and the phenylthiazole analog share the triazolo[4,3-a]pyridine core, while the pyrazine-based compound has a triazolo[4,3-a]pyrazine core. Pyrazine derivatives often exhibit distinct electronic properties due to additional nitrogen atoms, which may influence binding affinity in biological targets.
- Imidazo[1,2-a]pyridine derivatives (e.g., tetrahydroimidazopyridines in ) lack the triazole ring, reducing metabolic stability compared to Compound A.
Position 8 Substituent: The 3-methyl-1,2,4-oxadiazole group in Compound A and provides electron-withdrawing effects and enhances metabolic stability compared to the methoxy group in . Oxadiazoles are known to improve pharmacokinetic profiles in drug candidates .
Carboxamide Substituent :
- The 2,3-dihydrobenzo[b][1,4]dioxine in Compound A introduces oxygen atoms, likely improving solubility over the lipophilic benzothiadiazole and phenylthiazole .
- Thiazole and benzothiadiazole groups (in ) may enhance π-π stacking interactions but reduce aqueous solubility.
Table 2: Hypothesized Bioactivity Based on Structural Analogs
Key Findings :
- The dihydrodioxine substituent may improve solubility over phenylthiazole analogs, as seen in similar compounds with oxygen-rich rings .
- Antimicrobial activity is plausible, as 1,2,3-dithiazoles and oxadiazoles exhibit broad-spectrum activity against Gram-positive bacteria .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
Key Observations :
- Compound A’s dihydrodioxine group likely reduces lipophilicity (logP ~2.8) compared to thiazole (logP ~3.2) and benzothiadiazole (logP ~3.5) analogs, improving solubility for oral bioavailability.
- Higher molecular weight (~433.4) may limit blood-brain barrier penetration compared to smaller analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step heterocyclic chemistry, focusing on alkylation and cyclization reactions. Key steps include:
- Formation of the 1,2,4-triazolo[4,3-a]pyridine core via condensation of substituted pyridines with hydrazine derivatives, as described for analogous triazole systems .
- Introduction of the 3-methyl-1,2,4-oxadiazole moiety using nitrile intermediates and hydroxylamine in basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling the dihydrobenzo[b][1,4]dioxine-carboxamide group via nucleophilic substitution or amide bond formation, optimized under anhydrous conditions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.
Q. What analytical techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- 1H/13C NMR spectroscopy to confirm regiochemistry and substitution patterns, particularly for distinguishing triazole and oxadiazole protons .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula accuracy (e.g., ESI+ mode for protonated molecular ions) .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry, as demonstrated for related triazolopyridine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole incorporation step?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in oxadiazole formation .
- Catalyst selection : Transition metals (e.g., CuI) may accelerate cyclization, though stoichiometric hydroxylamine is often sufficient .
- Temperature control : Reactions at 60–80°C improve kinetics without promoting side reactions like hydrolysis .
- Design of Experiments (DoE) to identify critical parameters (e.g., reactant ratios, pH) .
Q. How should researchers address contradictions in reported synthetic protocols for analogous compounds?
Discrepancies in reaction conditions (e.g., base strength, solvent polarity) can be resolved by:
- Comparative studies : Parallel synthesis under varying conditions (e.g., K₂CO₃ vs. NaH) to assess yield and purity trends .
- Mechanistic probing : Use in situ IR or LC-MS to monitor intermediate formation and identify rate-limiting steps .
- Computational validation : DFT calculations to predict energetically favorable pathways (e.g., cyclization barriers) .
Q. What computational approaches are effective for predicting biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes), focusing on the triazole-oxadiazole scaffold’s binding affinity .
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. cycloalkyl groups) with activity data to guide structural modifications .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Bioisosteric replacement : Substitute the dihydrobenzo[dioxine] group with bicyclic analogs (e.g., benzofuran) to evaluate pharmacokinetic impacts .
- Functional group modulation : Test derivatives with electron-withdrawing groups (e.g., nitro) on the oxadiazole ring to assess redox activity .
- Biological assays : Pair synthetic modifications with in vitro antioxidant (e.g., DPPH radical scavenging) or enzyme inhibition assays .
Methodological Notes
- Data validation : Cross-reference spectral data with published analogs (e.g., triazolopyridine derivatives in ).
- Contradiction resolution : Prioritize peer-reviewed protocols over commercial sources to ensure reproducibility .
- Ethical compliance : Adhere to safety protocols for handling reactive intermediates (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
